molecular formula C19H25ClO2 B14674570 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid CAS No. 41315-18-8

1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid

Cat. No.: B14674570
CAS No.: 41315-18-8
M. Wt: 320.9 g/mol
InChI Key: IFWUDZLEHZDKDS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C19H25ClO2. This compound is characterized by a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid group. It is a white solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Cyclohexyl Substitution: The chlorophenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclohexane to introduce the cyclohexyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group attached to the cyclohexane ring.

    3-Chlorophenylacetic acid: Contains a chlorophenyl group but lacks the cyclohexyl substitution.

    Cyclohexylbenzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexanecarboxylic acid group.

Uniqueness: 1-(3-Chloro-4-cyclohexylphenyl)cyclohexanecarboxylic acid is unique due to the combination of a chlorophenyl group, a cyclohexyl group, and a carboxylic acid group. This unique structure imparts specific chemical and physical properties that make it valuable in various applications.

Properties

CAS No.

41315-18-8

Molecular Formula

C19H25ClO2

Molecular Weight

320.9 g/mol

IUPAC Name

1-(3-chloro-4-cyclohexylphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H25ClO2/c20-17-13-15(19(18(21)22)11-5-2-6-12-19)9-10-16(17)14-7-3-1-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,21,22)

InChI Key

IFWUDZLEHZDKDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C3(CCCCC3)C(=O)O)Cl

Origin of Product

United States

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